Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate

Description

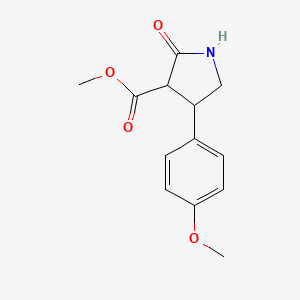

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a 2-oxopyrrolidine core substituted with a 4-methoxyphenyl group at position 4 and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-9-5-3-8(4-6-9)10-7-14-12(15)11(10)13(16)18-2/h3-6,10-11H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQYSMOBGAWMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization to form the pyrrolidine ring. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can yield a hydroxyl-substituted pyrrolidine .

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its effects on specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound shares structural similarities with several pyrrolidine and pyridine derivatives, as evidenced by the provided literature. Key comparisons include:

Functional Group Influence

- Methoxy Group : The 4-methoxyphenyl substituent is a common motif in nucleic acid synthesis reagents (e.g., phosphoramidites and CPG resins) and may confer steric or electronic effects that influence reactivity or binding interactions.

- Ester vs. Other Protecting Groups: The methyl ester at position 3 contrasts with ethyl or cyanoethyl esters in related compounds (e.g., phosphoramidites in –6), which are critical for solubility and stepwise synthesis in oligonucleotide chemistry.

Crystallographic and Conformational Analysis

- Software Tools : Programs like SHELX and ORTEP-3 are widely used for small-molecule refinement, which would be essential for resolving conformational details if experimental data were obtained.

Biological Activity

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring with a methoxyphenyl substituent, which is believed to contribute to its biological activities.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of methoxyphenyl compounds have shown efficacy against various bacterial strains. A study highlighted that methyl esters and their derivatives can inhibit bacterial growth, suggesting that this compound may possess similar properties.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| P. aeruginosa | 10 | 100 |

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of apoptotic pathways, particularly through the regulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via Bcl-2 |

| HeLa | 20 | Activation of caspase pathways |

3. Neuroprotective Effects

Recent studies have suggested that this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage. It has been shown to enhance antioxidant enzyme activity and reduce lipid peroxidation in neuronal cell cultures exposed to neurotoxic agents .

Case Study: Anticancer Effects in Vivo

A notable study investigated the effects of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Case Study: Neuroprotective Mechanisms

In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. Biochemical assays indicated a decrease in malondialdehyde levels and an increase in superoxide dismutase activity, supporting its role as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.